molecular formula C20H16N4O2S B2989209 (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 373374-72-2

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2989209
CAS No.: 373374-72-2
M. Wt: 376.43
InChI Key: CRPPQAIGCFSNBD-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

  • Research on related acrylonitriles and thiazoles demonstrates their reactivity and potential in synthesizing diverse heterocyclic compounds. For instance, the study on the preparation and reactions of benzoylnitrile oxide highlights the versatility of nitrile oxides in cycloaddition reactions, which could be relevant to synthesizing new derivatives of the given compound (Otsuji et al., 1971).

Biological Activities and Applications

  • Studies on heteroarylacrylonitriles have explored their cytotoxic activities against various cancer cell lines, suggesting potential applications in the development of anticancer agents. The structure-activity relationships (SAR) indicate sensitivity to substitutions on the acrylonitrile moiety, which could guide the design of new compounds for therapeutic use (Sa̧czewski et al., 2004).

Material Science and Optical Applications

  • Research into the modification of polyvinyl alcohol/acrylic acid hydrogels with various amines, including the potential involvement of acrylonitrile derivatives, has implications for medical applications due to enhanced antibacterial and antifungal properties (Aly et al., 2015).

Chemosensor Development

  • The synthesis and characterization of novel benzimidazoles and benzimidazo[1,2-a]quinolines, potentially related to the structural motifs in the target compound, have been explored for their use as chemosensors for detecting various cations, indicating possible applications in analytical chemistry (Hranjec et al., 2012).

Properties

IUPAC Name

(E)-3-(3,4-dimethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-6-7-17(8-14(13)2)22-11-16(10-21)20-23-19(12-27-20)15-4-3-5-18(9-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPPQAIGCFSNBD-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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